N-(4-acetylphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide
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Overview
Description
N-(4-acetylphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylphenyl group, a piperidinyl group, and a tetrahydropyrimidine ring. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenyl isocyanate with a piperidinyl-substituted tetrahydropyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-acetylphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-acetylphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and ring structures sets it apart from other similar compounds, making it a valuable subject for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H22N4O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-6-oxo-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H22N4O3/c1-12(23)13-5-7-14(8-6-13)19-17(25)15-11-16(24)21-18(20-15)22-9-3-2-4-10-22/h5-8,15H,2-4,9-11H2,1H3,(H,19,25)(H,20,21,24) |
InChI Key |
HKNQUSHGDMRZIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCCCC3 |
Origin of Product |
United States |
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